molecular formula C10H11BN2O3 B14078576 (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid

(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14078576
M. Wt: 218.02 g/mol
InChI Key: KBYLXGSYULTDCH-UHFFFAOYSA-N
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Description

(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This particular compound features a methoxyphenyl group attached to a pyrazolyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

The synthesis of (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Chemical Reactions Analysis

(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boron atom in the boronic acid moiety acts as a Lewis acid, allowing it to interact with nucleophilic sites on biomolecules. This interaction can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 2-methoxyphenylboronic acid . While all these compounds share the boronic acid functional group, their reactivity and applications can vary based on the nature of the substituents attached to the boron atom. The presence of the pyrazolyl ring in this compound imparts unique properties, making it particularly useful in certain synthetic and biological applications.

Similar Compounds

These compounds highlight the diversity within the class of boronic acids and their wide range of applications in various fields.

Properties

Molecular Formula

C10H11BN2O3

Molecular Weight

218.02 g/mol

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H11BN2O3/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7,14-15H,1H3

InChI Key

KBYLXGSYULTDCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC=CC=C2OC)(O)O

Origin of Product

United States

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